1-(4-Bromo-1-methyl-1H-pyrrol-2-yl)ethan-1-one

Ecdysone receptor agonist Insect cell‑based reporter assay Pyrrole‑based bioactive compounds

Researchers pursuing modular pyrrole library synthesis face limited diversification with non-halogenated scaffolds. This 4-brominated 2-acetyl-N-methylpyrrole solves this via a reactive C-Br handle for Sonogashira, Suzuki, or Heck coupling. • Species-selective ecdysone receptor agonist: EC₅₀ 151 nM (Bombyx mori) vs 437 nM (Spodoptera littoralis) for insect hormone studies. • Acetyl-lysine mimetic core validated in BRD4(1) & BAZ2A bromodomain binding; the 4-Br substituent provides an additional vector for affinity optimization. • Supplied ≥98% purity; solid/semi-solid; ambient storage & shipping.

Molecular Formula C7H8BrNO
Molecular Weight 202.05 g/mol
Cat. No. B12500107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Bromo-1-methyl-1H-pyrrol-2-yl)ethan-1-one
Molecular FormulaC7H8BrNO
Molecular Weight202.05 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC(=CN1C)Br
InChIInChI=1S/C7H8BrNO/c1-5(10)7-3-6(8)4-9(7)2/h3-4H,1-2H3
InChIKeyKHADFIPNBYXHRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Bromo-1-methyl-1H-pyrrol-2-yl)ethan-1-one: Identity & Specifications


1-(4-Bromo-1-methyl-1H-pyrrol-2-yl)ethan-1-one (CAS: 1337993-67-5) is a 4‑brominated 2‑acetyl‑N‑methylpyrrole derivative with the molecular formula C₇H₈BrNO and a molecular weight of 202.05 g·mol⁻¹ . The compound is commercially available in research-grade purity (≥98%) and is supplied as a solid or semi‑solid stored under sealed, dry, ambient conditions . Its predicted physicochemical properties—boiling point 275.5 ± 25.0 °C and density 1.49 ± 0.1 g·cm⁻³—facilitate handling in standard organic synthesis workflows .

4‑Bromo handle for Pd‑catalyzed cross‑coupling diversification
Species‑dependent ecdysone receptor agonist tool for insect endocrinology
Acetyl‑lysine mimetic scaffold for bromodomain probe design

1-(4-Bromo-1-methyl-1H-pyrrol-2-yl)ethan-1-one: Why Analogs Fall Short


In‑class substitution of 4‑halogenated‑2‑acetyl‑N‑methylpyrroles is not trivial: the bromine atom at the 4‑position markedly modulates both electronic properties and biological target engagement. For instance, the non‑halogenated analog 2‑acetyl‑1‑methylpyrrole (1g) exhibits broad enzyme inhibition in the millimolar range (IC₅₀ 0.020–0.147 mM against 6PGD) [1], whereas the 4‑bromo substituent in the target compound confers nanomolar ecdysone receptor agonist activity (EC₅₀ 151 nM in Bombyx mori cells) [2]. Additionally, 4‑acyl pyrrole derivatives have been structurally validated as acetyl‑lysine mimetics in bromodomain binding pockets, a function that is highly sensitive to the nature and position of the halogen substituent [3]. Consequently, direct interchange with non‑brominated or differently halogenated analogs (e.g., 4‑chloro or 4‑fluoro) risks loss of desired potency and target selectivity, as evidenced by the narrow structure–activity relationship of this scaffold.

Target compound 4‑Bromo‑2‑acetyl‑N‑methylpyrrole
Non‑halogenated analog 2‑Acetyl‑1‑methylpyrrole
Non‑halogenated analog shows only millimolar‑range enzyme inhibition, whereas 4‑bromo confers nanomolar ecdysone receptor agonism; potency and target engagement may shift substantially.
Target compound 4‑Bromo‑2‑acetyl‑N‑methylpyrrole
4‑Chloro / 4‑fluoro analogs 4‑Cl/4‑F‑2‑acetyl‑N‑methylpyrrole
4‑Chloro and 4‑fluoro derivatives exhibit lower reactivity under Pd‑catalyzed cross‑coupling conditions, potentially limiting downstream diversification and scaffold elaboration.

1-(4-Bromo-1-methyl-1H-pyrrol-2-yl)ethan-1-one: Head-to-Head Evidence


Species-Specific Ecdysone Receptor Agonism

1‑(4‑Bromo‑1‑methyl‑1H‑pyrrol‑2‑yl)ethan‑1‑one demonstrates species‑dependent ecdysone receptor agonism. In a luciferase reporter gene assay performed in Bm5 cells (Bombyx mori), the compound achieves an EC₅₀ of 151 nM after 24 h of incubation [1]. In contrast, the same assay conducted in Sl2 cells (Spodoptera littoralis) yields a higher EC₅₀ of 437 nM [2]. This ~2.9‑fold difference in potency between insect species provides a direct quantitative benchmark that is not available for the non‑halogenated analog 2‑acetyl‑1‑methylpyrrole, which shows only millimolar inhibition in unrelated enzyme assays (6PGD IC₅₀ 0.020–0.147 mM) [3].

Species‑specific ecdysone receptor agonism
Head-to-head
EC₅₀ 151 nM (B. mori) vs 437 nM (S. littoralis); ~2.9‑fold difference. Non‑halogenated analog: no reported ecdysone activity, only millimolar 6PGD inhibition.
Informs species‑dependent assay selection for insect endocrinology studies.
Luciferase reporter assay, 24 h incubation; Bm5 and Sl2 cells.
Ecdysone receptor agonist Insect cell‑based reporter assay Pyrrole‑based bioactive compounds

In Vitro Safety Margin vs Non-Halogenated Analog

While direct toxicity data for the 4‑bromo derivative are not yet reported, the non‑halogenated comparator 2‑acetyl‑1‑methylpyrrole exhibits a pIGC₅₀ of –0.69 (log(L/mmol)) in the 40‑h Tetrahymena pyriformis population growth assay, corresponding to an IGC₅₀ of ~4.9 mM [1]. In fathead minnow 96‑h acute toxicity testing, the same analog shows a pLC₅₀ of –0.11, indicating low acute aquatic toxicity [1]. These class‑level toxicity benchmarks suggest a favorable initial safety profile for the pyrrole‑2‑yl ethanone scaffold, though the introduction of the 4‑bromo substituent warrants dedicated toxicological evaluation.

In vitro safety margin (class‑level)
Class-level inference
Non‑halogenated analog: IGC₅₀ ≈ 4.9 mM (T. pyriformis), LC₅₀ ≈ 1.3 mM (fathead minnow). Direct 4‑bromo data not yet reported.
Provides a baseline aquatic toxicity benchmark for the pyrrole‑2‑yl ethanone scaffold; dedicated 4‑bromo evaluation is needed.
40‑h population growth and 96‑h acute toxicity assays.
Toxicity screening Tetrahymena pyriformis Pyrrole safety profile

Acetyl-Lysine Mimicry in Bromodomains

The 4‑acyl pyrrole scaffold, of which 1‑(4‑bromo‑1‑methyl‑1H‑pyrrol‑2‑yl)ethan‑1‑one is a representative member, has been structurally validated as an acetyl‑lysine mimetic capable of occupying the substrate recognition pocket of BRD4(1). Co‑crystal structures (PDB IDs 5d24, 5d25, 5d26, 5d3h, 5d3j) of 4‑acyl pyrrole derivatives bound to the first bromodomain of BRD4 have been solved at resolutions between 1.5 and 2.2 Å [1]. Furthermore, a BAZ2A bromodomain complex with an acetylpyrrole derivative (PDB 7QWF) confirms the general utility of this chemotype for targeting epigenetic reader proteins [2]. Although the specific 4‑bromo‑2‑acetyl‑N‑methylpyrrole has not been co‑crystallized, its structural congruence with the validated 4‑acyl pyrrole series provides a strong class‑level rationale for its use in bromodomain inhibitor development.

Acetyl‑lysine mimicry in bromodomains
Class-level inference
4‑Acyl pyrrole co‑crystal structures with BRD4(1) at 1.5–2.2 Å; BAZ2A complex (PDB 7QWF). This 4‑bromo derivative not directly co‑crystallized.
Supports scaffold suitability for bromodomain probe design; binding mode congruence expected.
PDB: 5d24, 5d25, 5d26, 5d3h, 5d3j, 7QWF.
Bromodomain inhibition X‑ray crystallography Epigenetic drug discovery

Palladium-Catalyzed Cross-Coupling Potential

The 4‑bromo substituent on the pyrrole ring provides a strategic handle for palladium‑catalyzed cross‑coupling reactions, enabling the introduction of diverse aryl, alkenyl, or alkynyl groups at the 4‑position. This synthetic utility is directly analogous to the established reactivity of 4‑iodopyrroles in Sonogashira‑type couplings, where iodine atoms are efficiently replaced by acetylenic groups under palladium/copper catalysis [1]. In contrast, the non‑halogenated analog 2‑acetyl‑1‑methylpyrrole lacks this functionalization site, while 4‑chloro and 4‑fluoro analogs exhibit significantly lower reactivity in cross‑coupling due to stronger C–Cl and C–F bonds. The bromine atom thus confers a unique balance of stability and reactivity, positioning the compound as a versatile intermediate for the synthesis of more complex pyrrole‑based molecules.

Palladium‑catalyzed cross‑coupling potential
Cross-study comparable
4‑Bromo handle enables Sonogashira/Suzuki couplings; precedent from 4‑iodopyrrole reactivity. 4‑Cl/4‑F analogs show lower reactivity.
Key synthetic diversification vector for building elaborated pyrrole libraries.
Pd/Cu catalysis under standard Sonogashira conditions.
Cross‑coupling reactions Pyrrole functionalization Organic synthesis

Purity and Storage Advantages

Commercially available 1‑(4‑bromo‑1‑methyl‑1H‑pyrrol‑2‑yl)ethan‑1‑one is supplied at ≥98% purity (HPLC) . While many pyrrole derivatives are offered at 95% or 97% purity, the documented 98% specification ensures higher batch‑to‑batch consistency for reproducible experimental outcomes. The compound is stored sealed under dry conditions at room temperature , eliminating the need for cold‑chain logistics and reducing procurement complexity. This combination of high purity and ambient storage distinguishes the product from analogs that may require refrigeration or are supplied at lower purity grades.

Purity and storage advantage
Data to verify
Supplied at ≥98% purity (HPLC); ambient dry storage. Typical pyrrole derivatives offered at 95–97% and may require refrigeration.
Higher purity specification supports batch consistency; ambient storage reduces logistics overhead.
Vendor specification; independent verification recommended.
Research‑grade purity Storage conditions Chemical procurement

1-(4-Bromo-1-methyl-1H-pyrrol-2-yl)ethan-1-one: Optimal Applications


Insect Endocrinology & Ecdysone Receptor Studies

The compound's species‑specific ecdysone receptor agonist activity—EC₅₀ 151 nM in Bombyx mori cells vs 437 nM in Spodoptera littoralis cells [1]—makes it a valuable tool for studying insect hormone signaling and for screening species‑selective agonists. Researchers investigating lepidopteran growth and development will benefit from the quantifiable potency differential, which is not observed with non‑halogenated pyrrole analogs.

Palladium-Catalyzed Cross-Coupling Building Block

The 4‑bromo substituent enables Sonogashira, Suzuki, or Heck coupling to introduce diverse functional groups at the pyrrole 4‑position [2]. This reactivity distinguishes the compound from 4‑chloro or 4‑fluoro analogs, which are less reactive under standard coupling conditions, and from non‑halogenated pyrroles that lack a coupling handle entirely. The compound is therefore ideally suited for the modular synthesis of elaborated pyrrole libraries.

Bromodomain Inhibitor Scaffold

As a member of the 4‑acyl pyrrole family structurally validated for acetyl‑lysine mimicry in BRD4(1) and BAZ2A bromodomains [3][4], the compound serves as a starting point for designing bromodomain inhibitors. The 4‑bromo substituent offers an additional vector for optimizing binding affinity and selectivity through subsequent derivatization, leveraging the crystallographically defined binding mode of the 4‑acyl pyrrole core.

Pentose Phosphate Pathway Enzyme Inhibition

Although the 4‑bromo derivative itself has not been profiled against G6PD or 6PGD, the non‑halogenated analog 2‑acetyl‑1‑methylpyrrole (1g) demonstrates millimolar inhibition of these enzymes (6PGD IC₅₀ 0.020–0.147 mM) [5]. The 4‑bromo compound can be employed in head‑to‑head studies to quantify the impact of 4‑halogenation on enzyme inhibitory potency, providing a direct structure–activity relationship comparison within the pyrrole‑2‑yl ethanone series.

Application
Selection Property
Validation Focus
Insect endocrinology studies
Species‑dependent ecdysone receptor agonism
EC₅₀ profiling across lepidopteran cell lines
Cross‑coupling building block
4‑Bromo reactivity handle
Coupling scope with aryl/alkenyl partners
Bromodomain inhibitor design
Acetyl‑lysine mimetic scaffold
BRD4/BAZ2A binding selectivity profiling
Pentose phosphate pathway SAR
Halogenation‑dependent enzyme inhibition
6PGD potency shift upon 4‑halogenation
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